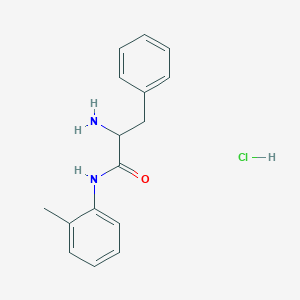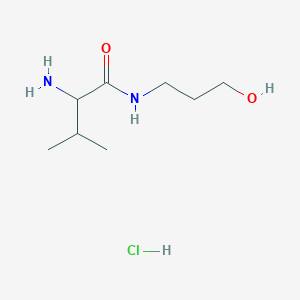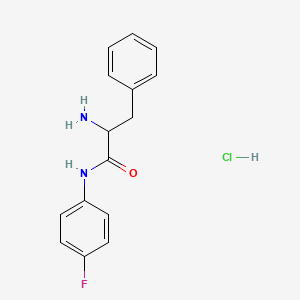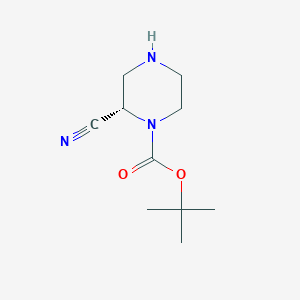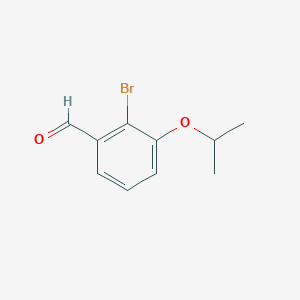
2-Bromo-3-(propan-2-yloxy)benzaldehyde
Descripción general
Descripción
2-Bromo-3-(propan-2-yloxy)benzaldehyde (2-Br-3-POBA) is an organic compound belonging to the class of benzaldehydes. It is a colorless solid with a characteristic odor and is soluble in organic solvents. It is an important intermediate in the synthesis of various organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
Antioxidant, Antimicrobial, and Anticancer Properties
Compounds closely related to 2-Bromo-3-(propan-2-yloxy)benzaldehyde have been synthesized and evaluated for their biological activities. For example, derivatives of prop-2-yn-1-yloxy benzaldehyde have shown promising antioxidant, antimicrobial, and anticancer properties. These derivatives exhibit significant cytotoxic activity against breast adenocarcinoma cell lines and possess good antibacterial activity towards Bacillus subtilis, along with high antifungal activity against Aspergillus niger (Konuş et al., 2019).
Synthetic Applications in Organic Chemistry
2-Bromobenzaldehydes, which are structurally related to the query compound, serve as intermediates in the synthesis of various organic molecules. These compounds have been synthesized from benzaldehydes using selective palladium-catalyzed ortho-bromination as a key step. This methodology facilitates the creation of substituted 2-bromobenzaldehydes with good overall yields, highlighting the versatility of brominated benzaldehydes in synthetic organic chemistry (Dubost et al., 2011).
Photolabile Protecting Group for Aldehydes and Ketones
Brominated coumarin derivatives, such as Bhc-diol, have been employed as photolabile protecting groups for aldehydes and ketones. This application is crucial in photochemical studies where controlled release of protected compounds is necessary under light irradiation. The study demonstrates the release of benzaldehyde and other compounds upon single- and two-photon-induced photolysis, showcasing the utility of brominated compounds in photochemical applications (Lu et al., 2003).
Catalysis and Chemical Transformations
Brominated benzaldehydes have been used as substrates in various catalytic processes to synthesize complex molecules. For instance, copper-catalyzed multicomponent domino reactions involving 2-bromoaldehydes have facilitated the assembly of quinazoline derivatives. This showcases the role of brominated benzaldehydes in enabling efficient construction of C-N bonds through catalytic processes (Xu et al., 2016).
Propiedades
IUPAC Name |
2-bromo-3-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVNSSZGMDDSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(propan-2-yloxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



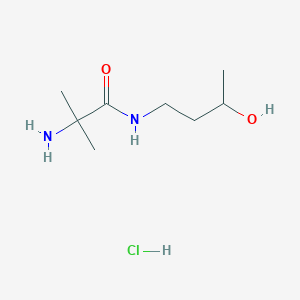
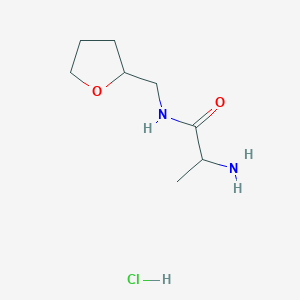
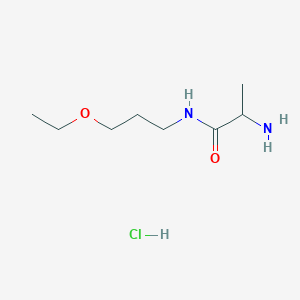
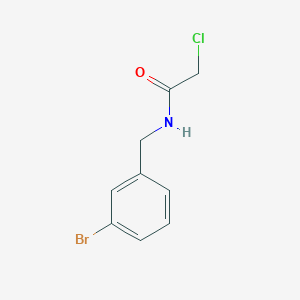
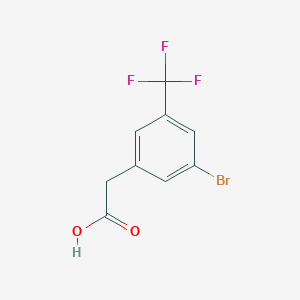
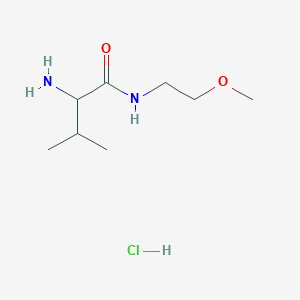
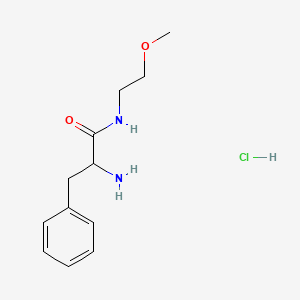
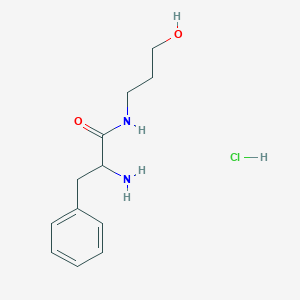
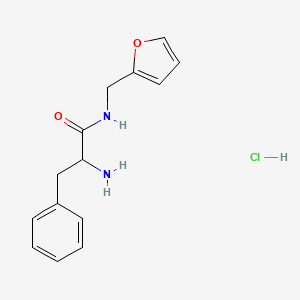
![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)
